

Application Note: Development of a Stability-Indicating Assay for Tranexamic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,2-Didehydro tranexamic acid*

Cat. No.: B142791

[Get Quote](#)

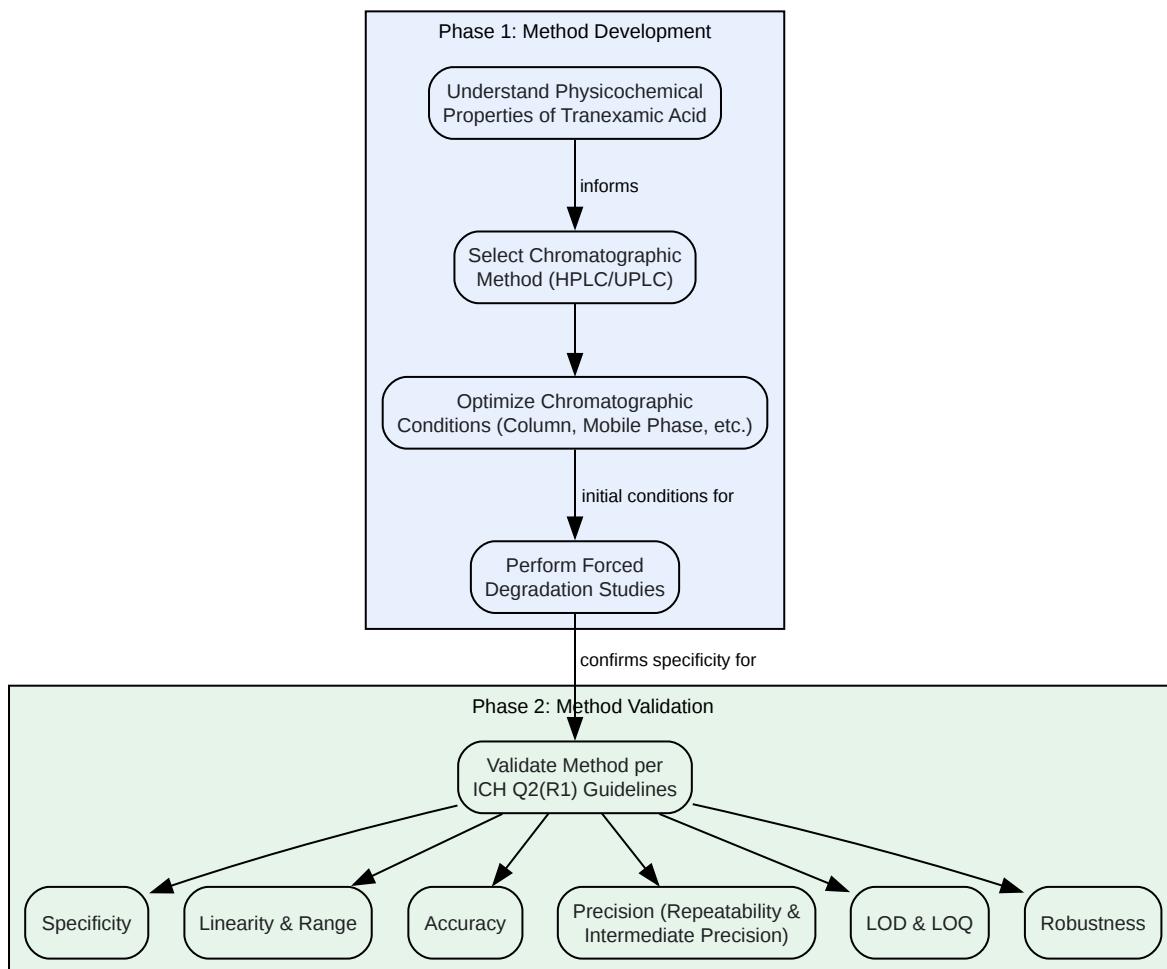
Introduction

Tranexamic acid, a synthetic analog of the amino acid lysine, is an essential antifibrinolytic agent used to control bleeding in a variety of clinical scenarios, including major trauma, surgery, and heavy menstrual bleeding.^[1] Its mechanism of action involves the reversible blockade of lysine binding sites on plasminogen, which inhibits the dissolution of fibrin clots.^[2] Ensuring the stability of tranexamic acid in its pharmaceutical formulations is paramount to maintaining its therapeutic efficacy and safety. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.^{[3][4]}

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on creating a robust stability-indicating assay for tranexamic acid. We will delve into the rationale behind experimental choices, provide detailed protocols, and adhere to the principles of scientific integrity as outlined by major regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).^{[5][6][7]}

Pre-Development Activities: Understanding the Molecule

A thorough understanding of the physicochemical properties of tranexamic acid is the foundation for developing a successful stability-indicating method.


Physicochemical Properties of Tranexamic Acid:

Property	Value	Source
Chemical Name	trans-4-(Aminomethyl)cyclohexanecarboxylic acid	[8]
Molecular Formula	C ₈ H ₁₅ NO ₂	[8]
Molecular Weight	157.21 g/mol	[8]
Appearance	White crystalline powder	[8][9]
Solubility	Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol.	[8][9]
pKa	10.22	[2]
Melting Point	>300 °C (decomposes)	[9]

Tranexamic acid is a highly polar, water-soluble compound with a zwitterionic nature due to the presence of both a carboxylic acid and an amino group. This high polarity can present a challenge for retention on traditional reversed-phase HPLC columns. Furthermore, its lack of a significant chromophore makes UV detection at lower wavelengths (around 210-220 nm) necessary.[10]

Method Development Strategy

Our strategy will focus on High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) due to their widespread availability and suitability for quantifying pharmaceutical compounds. The overall workflow for developing a stability-indicating assay is depicted below.

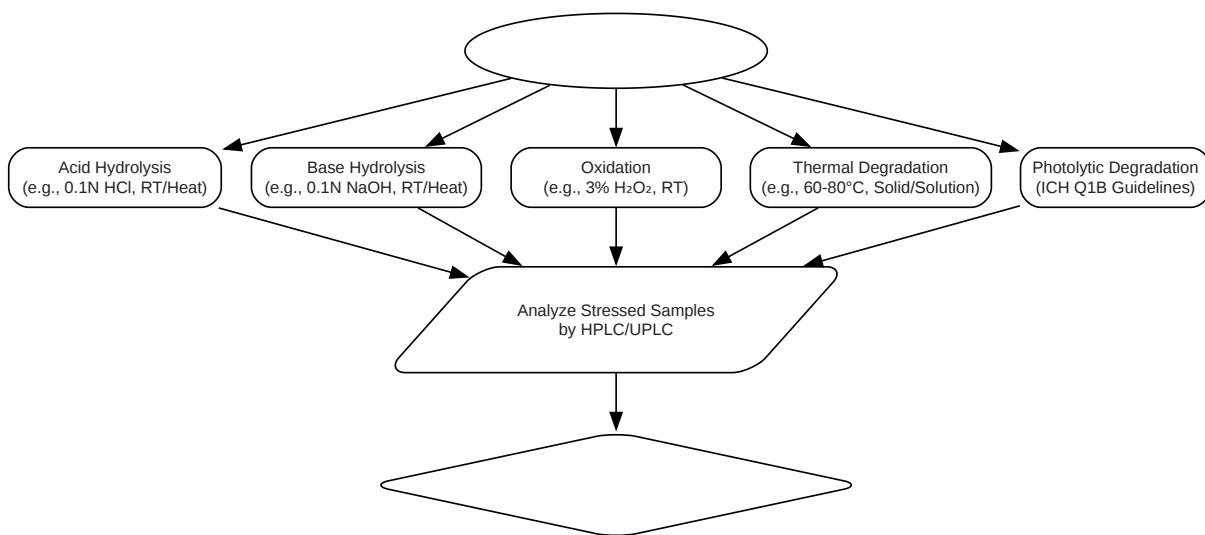
[Click to download full resolution via product page](#)

Caption: A workflow for the development and validation of a stability-indicating assay.

Chromatographic System and Conditions

Given the polar nature of tranexamic acid, several approaches can be considered for achieving adequate retention and separation:

- Reversed-Phase Chromatography with Ion-Pairing Agents: This is a common technique where an ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a non-polar stationary phase (e.g., C18).
- Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar and hydrophilic compounds.
- Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and charged molecules.[\[10\]](#)


Starting Chromatographic Conditions:

Parameter	Recommendation	Rationale
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m) or a polar-embedded column.	A C18 column is a good starting point for reversed-phase methods. A polar-embedded column can provide alternative selectivity for polar compounds.
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).	The buffer controls the pH and ionization state of tranexamic acid, while the organic modifier adjusts the elution strength.
pH of Mobile Phase	Acidic pH (e.g., 2.5 - 4.0)	At acidic pH, the carboxylic acid group is protonated, and the amino group is charged, which can be suitable for ion-pairing or mixed-mode chromatography.
Detector	UV at 210 nm or 220 nm.	Tranexamic acid lacks a strong chromophore, so detection at low UV wavelengths is necessary. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
Flow Rate	1.0 mL/min for HPLC; 0.3-0.5 mL/min for UPLC.	Standard flow rates for the respective techniques.
Column Temperature	25-30 °C	To ensure reproducible retention times.

Forced Degradation Studies: The Core of a Stability-Indicating Method

Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.^[3] ^[11] This is a critical step in developing a stability-indicating method as it demonstrates the method's specificity in separating the parent drug from its potential degradants.

While some studies have reported tranexamic acid to be very stable, with no detectable degradation under forced conditions, other reports suggest susceptibility to photolytic and oxidative degradation.^[5]^[9]^[12] Therefore, a comprehensive forced degradation study is essential.

[Click to download full resolution via product page](#)

Caption: The workflow for conducting forced degradation studies on tranexamic acid.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of tranexamic acid under various stress conditions.

Materials:

- Tranexamic acid reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-grade water, acetonitrile, and methanol
- Appropriate buffers and reagents for the HPLC mobile phase

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of tranexamic acid in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
 - Keep the solution at room temperature for a specified period (e.g., 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).
 - At predefined time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
- Base Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
 - Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
- Oxidative Degradation:
 - To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

- Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
- At predefined time points, withdraw samples and dilute with the mobile phase for analysis.
- Thermal Degradation:
 - In Solution: Store an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for a specified period.
 - Solid State: Place a known amount of tranexamic acid powder in an oven at a high temperature (e.g., 105 °C) for a specified period. Dissolve the stressed powder in a suitable solvent before analysis.
- Photolytic Degradation:
 - Expose a solution of tranexamic acid and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[\[13\]](#)
 - A control sample should be kept in the dark under the same conditions.

Analysis of Stressed Samples:

- Analyze all stressed samples, along with an unstressed control, using the developed HPLC/UPLC method.
- The goal is to achieve 5-20% degradation of the parent drug. If degradation is too extensive or too little, adjust the stress conditions (time, temperature, reagent concentration).
- Use a PDA detector to check for peak purity of the tranexamic acid peak in the presence of degradation products.
- Ensure that all degradation product peaks are well-resolved from the parent peak (resolution > 1.5).

Method Validation

Once the method is optimized and shown to be specific for tranexamic acid in the presence of its degradation products, it must be validated according to ICH Q2(R1) guidelines.

Validation Parameters:

Parameter	Purpose	Acceptance Criteria
Specificity	To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.	The tranexamic acid peak should be free from interference from blank, placebo, and degradation products. Peak purity should be confirmed using a PDA detector.
Linearity	To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.	A minimum of 5 concentrations should be used. The correlation coefficient (r^2) should be ≥ 0.999 .
Range	The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.	For assay, typically 80% to 120% of the test concentration.
Accuracy	The closeness of the test results obtained by the method to the true value.	Determined by applying the method to a sample of known concentration (e.g., a spiked placebo). The recovery should be within 98.0% to 102.0%.
Precision		
Repeatability	The precision of the method under the same operating conditions over a short interval of time.	The relative standard deviation (RSD) of a series of measurements (e.g., $n=6$) should be $\leq 2.0\%$.

Intermediate Precision	The precision of the method within the same laboratory, but on different days, with different analysts, or with different equipment.	The RSD between the results from the different conditions should be $\leq 2.0\%$.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically determined based on the signal-to-noise ratio (e.g., 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically determined based on the signal-to-noise ratio (e.g., 10:1) or the standard deviation of the response and the slope of the calibration curve.
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.	Variations may include pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The system suitability parameters should remain within acceptable limits.

Conclusion

The development of a stability-indicating assay for tranexamic acid requires a systematic and scientifically sound approach. While the molecule is known for its stability, a rigorous forced degradation study is imperative to ensure the method's specificity and to comply with regulatory expectations. The use of a high-resolution chromatographic system, coupled with a PDA or mass spectrometric detector, is highly recommended to adequately separate and identify any potential degradation products. The detailed protocols and validation guidelines presented in this application note provide a robust framework for developing a reliable stability-indicating method for tranexamic acid, ultimately ensuring the quality, safety, and efficacy of this important pharmaceutical agent.

References

- Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by - IJIRT. (n.d.). Retrieved January 9, 2026, from [\[Link\]](#)
- Center for Drug Evaluation and Research. (2009). Pharmacology Review. FDA. Retrieved January 9, 2026, from [\[Link\]](#)
- Patel, P. P., Luhar, S. V., & Narkhede, S. B. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND ETHAMSYLATE IN TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 9, 2026, from [\[Link\]](#)
- UNICEF. (n.d.). Tranexamic Acid. Retrieved January 9, 2026, from [\[Link\]](#)
- Gadthey, S., Moorthy, R. S., Rondla, R., Vallakeerthi, N., & Reddy, P. M. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Anti-Haemorrhagic Ethamsylate and Anti-Fibrinolytic Tranexamic Acid in Combined Formulation using Green Assessment. ResearchGate. Retrieved January 9, 2026, from [\[Link\]](#)
- Veeprho. (n.d.). Tranexamic Impurities and Related Compound. Retrieved January 9, 2026, from [\[Link\]](#)
- Journal of Young Pharmacists. (n.d.). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Retrieved January 9, 2026, from [\[Link\]](#)
- IJIRT. (n.d.). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach. Retrieved January 9, 2026, from [\[Link\]](#)
- Novotna, K., et al. (2004). Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. PubMed. Retrieved January 9, 2026, from [\[Link\]](#)

- Tiwari, P. R., Patel, A. G., Luhar, S. V., & Narkhede, S. B. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRANEXAMIC ACID AND MEFENAMIC ACID IN TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 9, 2026, from [\[Link\]](#)
- Diebel, M. E., et al. (2017). The temporal response and mechanism of action of tranexamic acid in endothelial glycocalyx degradation. PubMed. Retrieved January 9, 2026, from [\[Link\]](#)
- De Guzman, R., et al. (2013). Stability of Tranexamic Acid after 12-Week Storage at Temperatures from -20°C to 50°C. DTIC. Retrieved January 9, 2026, from [\[Link\]](#)
- Chemists Corner. (2022). How to slow down or prevent tranexamic acid color change (yellow/brown)? Retrieved January 9, 2026, from [\[Link\]](#)
- Fodstad, H., et al. (1981). Determination of tranexamic acid (AMCA) and fibrin/fibrinogen degradation products in cerebrospinal fluid after aneurysmal subarachnoid haemorrhage. PubMed. Retrieved January 9, 2026, from [\[Link\]](#)
- Alfa Omega Pharma. (n.d.). Tranexamic Acid Impurities. Retrieved January 9, 2026, from [\[Link\]](#)
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved January 9, 2026, from [\[Link\]](#)
- AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved January 9, 2026, from [\[Link\]](#)
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved January 9, 2026, from [\[Link\]](#)
- FDA. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 9, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). Tranexamic acid. Retrieved January 9, 2026, from [\[Link\]](#)

- De Guzman, R., et al. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°C to 50°C. *Prehospital Emergency Care*. Retrieved January 9, 2026, from [\[Link\]](#)
- Pharma Dekho. (2020). *Fda Guidelines For Stability Studies*. Retrieved January 9, 2026, from [\[Link\]](#)
- Sandhya, K., et al. (2023). DEVELOPMENT AND VALIDATION OF A RP - HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF TRANEXAMIC A. *Indo American Journal of Pharmaceutical Sciences*. Retrieved January 9, 2026, from [\[Link\]](#)
- EMA. (2003). *Q 1 A (R2) Stability Testing of new Drug Substances and Products*. Retrieved January 9, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. researchgate.net [researchgate.net]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Journal of Chemical Sciences : Oxidation of Tranexamic Acid by Bromamine - T in HCl Medium Catalyzed by RuCl₃: A Kinetic and Mechanistic Approach - ISCA [isca.me]
- 5. ejbps.com [ejbps.com]
- 6. The temporal response and mechanism of action of tranexamic acid in endothelial glycocalyx degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance [alfaomegapharma.com]
- 8. ejbps.com [ejbps.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ymerdigital.com [ymerdigital.com]
- 12. chemistscorner.com [chemistscorner.com]
- 13. actascientific.com [actascientific.com]
- To cite this document: BenchChem. [Application Note: Development of a Stability-Indicating Assay for Tranexamic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142791#developing-a-stability-indicating-assay-for-tranexamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com